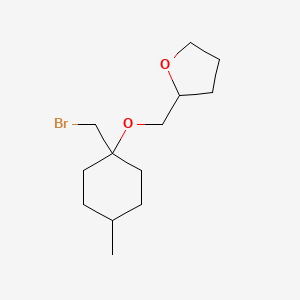![molecular formula C9H12F2O B13545987 {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8,8-Difluorotricyclo[3210,2,7]octan-1-yl}methanol is a synthetic organic compound with the molecular formula C9H12F2O It is characterized by a tricyclic structure with two fluorine atoms attached to the octane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Hydroxylation: The final step involves the introduction of the hydroxyl group (-OH) to form the methanol derivative. This can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
{8,8-Difluorotricyclo[3.2.1.0,2,7]octane}: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
{8,8-Dichlorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.
{8,8-Difluorobicyclo[3.2.1]octan-1-yl}methanol: A bicyclic analog with different ring strain and reactivity.
Uniqueness
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is unique due to its tricyclic structure, which imparts distinct steric and electronic properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12F2O |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(8,8-difluoro-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h5-7,12H,1-4H2 |
Clave InChI |
JBVNYLXQKGCROP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C2(C(C1C3)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


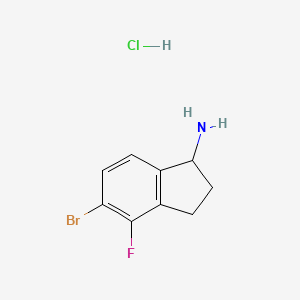



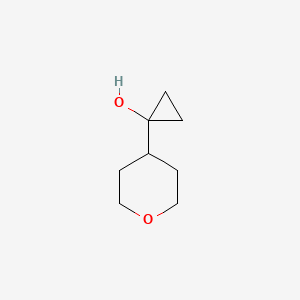


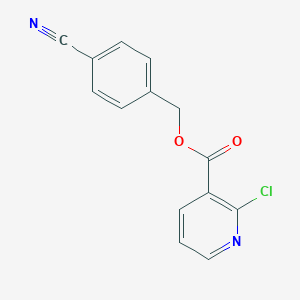
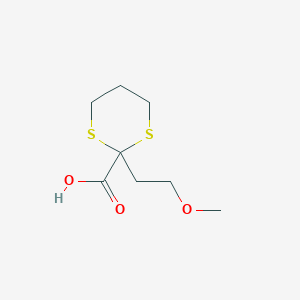

![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)

